![molecular formula C24H29ClN2O5 B1390493 2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride CAS No. 215447-90-8](/img/structure/B1390493.png)

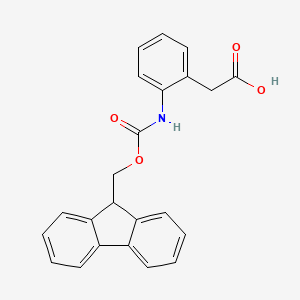

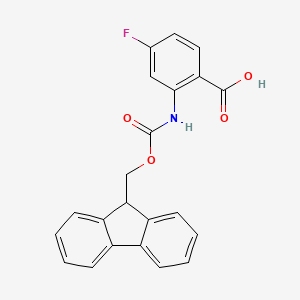

2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride

Vue d'ensemble

Description

This compound, also known as CAS号215447-90-8, has a molecular weight of 460.95 and a molecular formula of C24H29ClN2O5 . It is related to Benazepril, an angiotensin-converting enzyme inhibitor used as an antihypertensive agent .

Synthesis Analysis

The synthesis of this compound involves the use of convertible isocyanides in a Ugi three-component reaction . The key step is the trifluoroacetic acid-mediated hydrolysis of secondary amides followed by esterification as a domino process to form the corresponding ethyl ester .Chemical Reactions Analysis

The synthesis of this compound involves a Ugi three-component reaction, which combines an amine, carbonyl compound, and isocyanide to get α-amino amides . This reaction is widely used due to its high atom economy, high efficiency, and low cost .Physical and Chemical Properties Analysis

The compound has a molecular weight of 460.95 and a molecular formula of C24H29ClN2O5 . More detailed physical and chemical properties could not be found in the available resources.Applications De Recherche Scientifique

Asymmetric Synthesis

- A notable application of this compound is in the field of asymmetric synthesis. For example, Chang and Yang (2003) described an enantioselective synthesis of the angiotensin-converting enzyme (ACE) inhibitor Benazepril HCl, using this compound, achieved through an asymmetric reduction employing baker's yeast as the reductive catalyst (Chang & Yang, 2003).

- Similarly, Yu et al. (2006) reported on the enantioselective synthesis of Benazepril.HCl, highlighting the asymmetric aza-Michael addition as a key step in the preparation of this ACE inhibitor (Yu, Huang, Chang & Yang, 2006).

Synthesis of Optically Active ACE Inhibitors

- Boyer et al. (1988) discussed the synthesis of an optically active ACE inhibitor using an enantioconvergent crystallization-based resolution. This method leverages the compound's structure for producing ACE inhibitors with specific optical activity (Boyer, Pfund, Portmann, Sedelmeier & Wetter, 1988).

Intermediate in Drug Synthesis

- The compound serves as a key intermediate in the synthesis of various drugs. For instance, Shinohara et al. (2000) described its use in the stereoselective synthesis of non-peptide AVP V2-agonist (Shinohara, Kondo, Ogawa, Mori, Nozaki & Hiyama, 2000).

Synthesis of Structurally Diverse Compounds

- The versatility of this compound extends to the synthesis of a wide range of structurally diverse molecules. For example, Glushkov et al. (1978) utilized it in the synthesis of novel lactams, demonstrating its adaptability in producing varied chemical structures (Glushkov, Zasosova, Ovcharova, Solov’eva, Anisimova & Sheinker, 1978).

Determination of ACE Inhibitors

- Kaiser et al. (1987) developed a gas chromatographic-mass spectrometric method for quantifying ACE inhibitors, illustrating the compound's role in analytical methodologies (Kaiser, Ackermann, Dieterle & Dubois, 1987).

Mécanisme D'action

While the specific mechanism of action for this compound is not provided in the available resources, it is related to Benazepril, which is an angiotensin-converting enzyme (ACE) inhibitor . ACE inhibitors work by inhibiting the conversion of angiotensin I to angiotensin II, thereby lowering blood pressure, preventing heart failure, and treating diabetic kidney diseases .

Orientations Futures

Propriétés

IUPAC Name |

2-[(3R)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSRQEHTHIMDQM-FDOHDBATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670003 | |

| Record name | [(3R)-3-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215447-90-8 | |

| Record name | [(3R)-3-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390433.png)